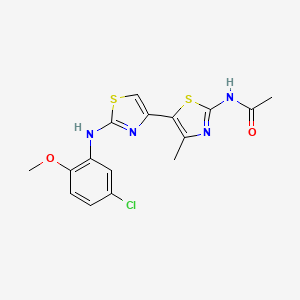

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-(trifluoromethyl)phenyl)guanidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ZINC69391 is a specific inhibitor of Rac1, a member of the Rho-GTPases family. Rac1 plays a crucial role in various cellular processes, including cell proliferation, actin cytoskeleton reorganization, migration, cell cycle progression, cell adhesion, differentiation, and apoptosis . ZINC69391 interferes with the interaction between Rac1 and guanine nucleotide exchange factors, thereby reducing Rac1-GTP levels and inducing apoptosis .

Preparation Methods

The synthesis of ZINC69391 involves several steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various forms, including solid and solution states, for research purposes .

Chemical Reactions Analysis

ZINC69391 primarily undergoes interactions with Rac1 and its associated proteins. It interferes with the interaction between Rac1 and Dock180, reducing Rac1-GTP levels . The compound induces apoptosis and shows antiproliferative and antimetastatic effects . Common reagents and conditions used in these reactions include dimethyl sulfoxide (DMSO) as a solvent and various cell lines for in vitro studies .

Scientific Research Applications

ZINC69391 has been extensively studied for its potential therapeutic benefits in various cancer models. It has shown proapoptotic and antiinvasive activity in malignant glioma cells, reducing cell proliferation, arresting cells in the G1 phase, and triggering apoptosis . The compound has also demonstrated antitumoral activity in acute myeloid leukemia by inducing the mitochondrial or intrinsic apoptotic pathway . Additionally, ZINC69391 has been used to study the Rac1 pathway in hematopoietic malignancies and other cancer types .

Mechanism of Action

ZINC69391 exerts its effects by specifically inhibiting Rac1. It interferes with the interaction between Rac1 and guanine nucleotide exchange factors by masking the tryptophan 56 residue on the Rac1 surface . This inhibition reduces Rac1-GTP levels, leading to the induction of apoptosis and the inhibition of cell proliferation and metastasis . The compound also affects the activation of Pak1, a downstream effector of Rac1 .

Comparison with Similar Compounds

ZINC69391 is chemically related to other Rac1 inhibitors, such as 1A-116. Both compounds have shown similar mechanisms of action and biological effects in various cancer models . 1A-116 has demonstrated improved antiproliferative and antiinvasive activity compared to ZINC69391 . Other similar compounds include inhibitors targeting the Rho-GTPases family, which share structural and functional similarities with ZINC69391 .

Properties

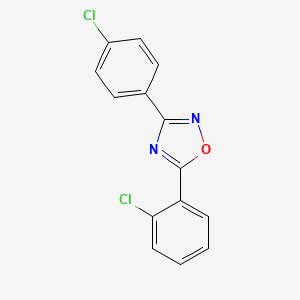

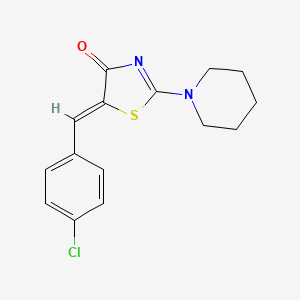

Molecular Formula |

C14H14F3N5 |

|---|---|

Molecular Weight |

309.29 g/mol |

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-1-[2-(trifluoromethyl)phenyl]guanidine |

InChI |

InChI=1S/C14H14F3N5/c1-8-7-9(2)20-13(19-8)22-12(18)21-11-6-4-3-5-10(11)14(15,16)17/h3-7H,1-2H3,(H3,18,19,20,21,22) |

InChI Key |

BEZGMANANMSUSQ-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC=C2C(F)(F)F)C |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2C(F)(F)F)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B10810972.png)

![6-methyl-3-(prop-2-en-1-yl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10810980.png)

![N-(3,4-dimethoxyphenyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide](/img/structure/B10810988.png)

![Benzonitriile,2-[1-(3-chlorophenyl)pyrrolidin-2-ylidenamino]-](/img/structure/B10810999.png)

![3-amino-N-(2,3-dimethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10811007.png)

![1-(4-Fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B10811027.png)

![N-(3,4-difluorophenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10811040.png)

![4-([1,1'-Biphenyl]-4-yl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10811041.png)

![2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B10811051.png)